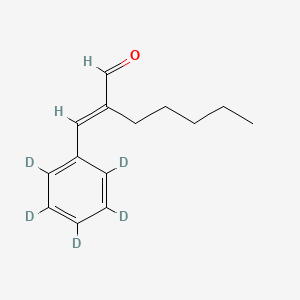
H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 is a peptide consisting of 17 amino acids. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound peptide.
Coupling: Addition of the next amino acid in the sequence, which is activated by reagents such as HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s three-dimensional structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid analogs can be incorporated during SPPS to create modified peptides.
Major Products Formed
Disulfide-bonded peptides: Formed through oxidation of cysteine residues.
Reduced peptides: Formed through reduction of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 are used in chemical research to study protein folding, stability, and interactions.
Biology
In biological research, these peptides can be used as models to understand protein function and as tools to study enzyme-substrate interactions.
Medicine
Peptides have therapeutic potential and can be used in drug development. They can act as hormones, enzyme inhibitors, or antimicrobial agents.
Industry
In the industrial sector, peptides are used in the development of biosensors, diagnostics, and as components in cosmetic formulations.
Wirkmechanismus
The mechanism of action of peptides like H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or ion channels. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-Gly-Cys-Cys-Ala-Arg-Ala-Ala-Cys-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys-NH2
- H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-OH
Uniqueness
The unique sequence of H-Gly-Cys(1)-Cys(2)-Ala-Arg-Ala-Ala-Cys(1)-Ala-Gly-Ile-His-Gln-Glu-Leu-Cys(2)-NH2 allows for specific interactions and biological activities that may not be present in similar peptides. The presence of multiple cysteine residues enables the formation of specific disulfide bonds, which can significantly impact the peptide’s structure and function.
Eigenschaften
Molekularformel |
C62H101N23O19S4 |
|---|---|
Molekulargewicht |
1600.9 g/mol |
IUPAC-Name |
3-[(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,39S,42S,47R)-47-[(2-aminoacetyl)amino]-15-(3-amino-3-oxopropyl)-21-[(2S)-butan-2-yl]-6-carbamoyl-39-[3-(diaminomethylideneamino)propyl]-18-(1H-imidazol-5-ylmethyl)-27,33,36,42-tetramethyl-9-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46-tetradecaoxo-3,4,49,50-tetrathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45-tetradecazabicyclo[28.14.7]henpentacontan-12-yl]propanoic acid |
InChI |
InChI=1S/C62H101N23O19S4/c1-9-28(4)47-61(104)81-38(18-33-20-68-26-71-33)57(100)79-35(12-14-43(64)86)54(97)78-36(13-15-46(89)90)55(98)80-37(17-27(2)3)56(99)82-39(48(65)91)22-105-107-25-42-59(102)75-32(8)51(94)77-34(11-10-16-69-62(66)67)53(96)74-30(6)50(93)72-31(7)52(95)83-41(58(101)73-29(5)49(92)70-21-45(88)85-47)24-108-106-23-40(60(103)84-42)76-44(87)19-63/h20,26-32,34-42,47H,9-19,21-25,63H2,1-8H3,(H2,64,86)(H2,65,91)(H,68,71)(H,70,92)(H,72,93)(H,73,101)(H,74,96)(H,75,102)(H,76,87)(H,77,94)(H,78,97)(H,79,100)(H,80,98)(H,81,104)(H,82,99)(H,83,95)(H,84,103)(H,85,88)(H,89,90)(H4,66,67,69)/t28-,29-,30-,31-,32-,34-,35-,36-,37-,38-,39-,40-,41-,42-,47-/m0/s1 |
InChI-Schlüssel |
WWESKSGOLVJLCS-AURSKEAHSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N2)NC(=O)CN)C(=O)N[C@H](C(=O)NCC(=O)N1)C)C)C)CCCN=C(N)N)C)C(=O)N)CC(C)C)CCC(=O)O)CCC(=O)N)CC3=CN=CN3 |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)CN)C(=O)NC(C(=O)NCC(=O)N1)C)C)C)CCCN=C(N)N)C)C(=O)N)CC(C)C)CCC(=O)O)CCC(=O)N)CC3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


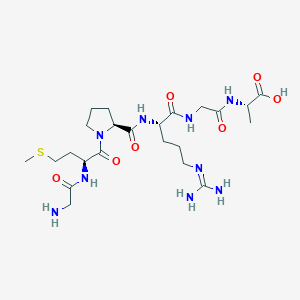
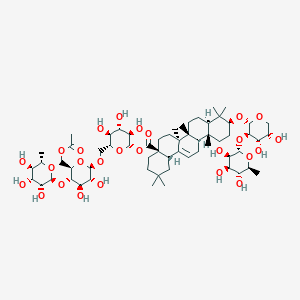

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)
![N-[6-[[(7E,11Z,23E)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12375461.png)
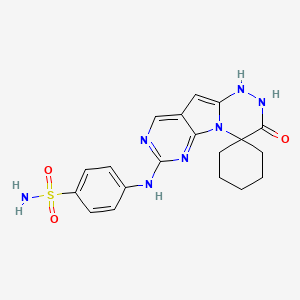
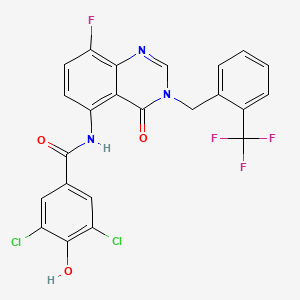
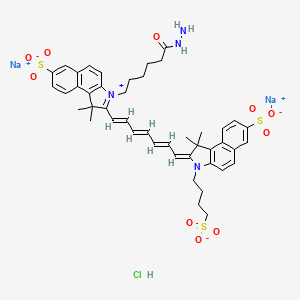
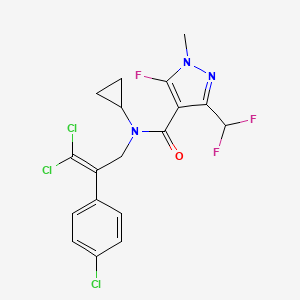
![GeXIVA[1,2]](/img/structure/B12375486.png)
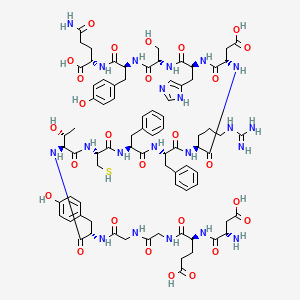
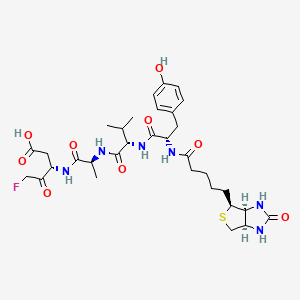
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
